

# Alvimopan dosage and administration in clinical trials for bowel resection

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## Compound of Interest

Compound Name: Alvimopan

Cat. No.: B1664808

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## Application Notes: Alvimopan for Postoperative Ileus in Bowel Resection

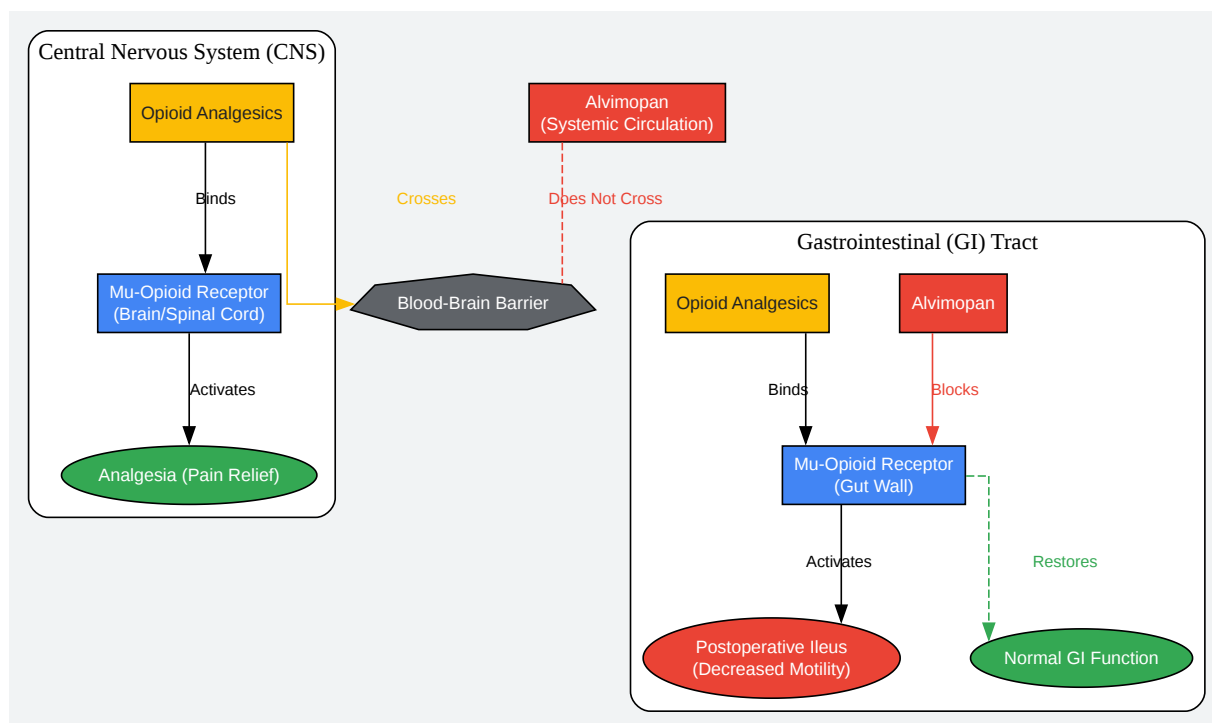
### Introduction

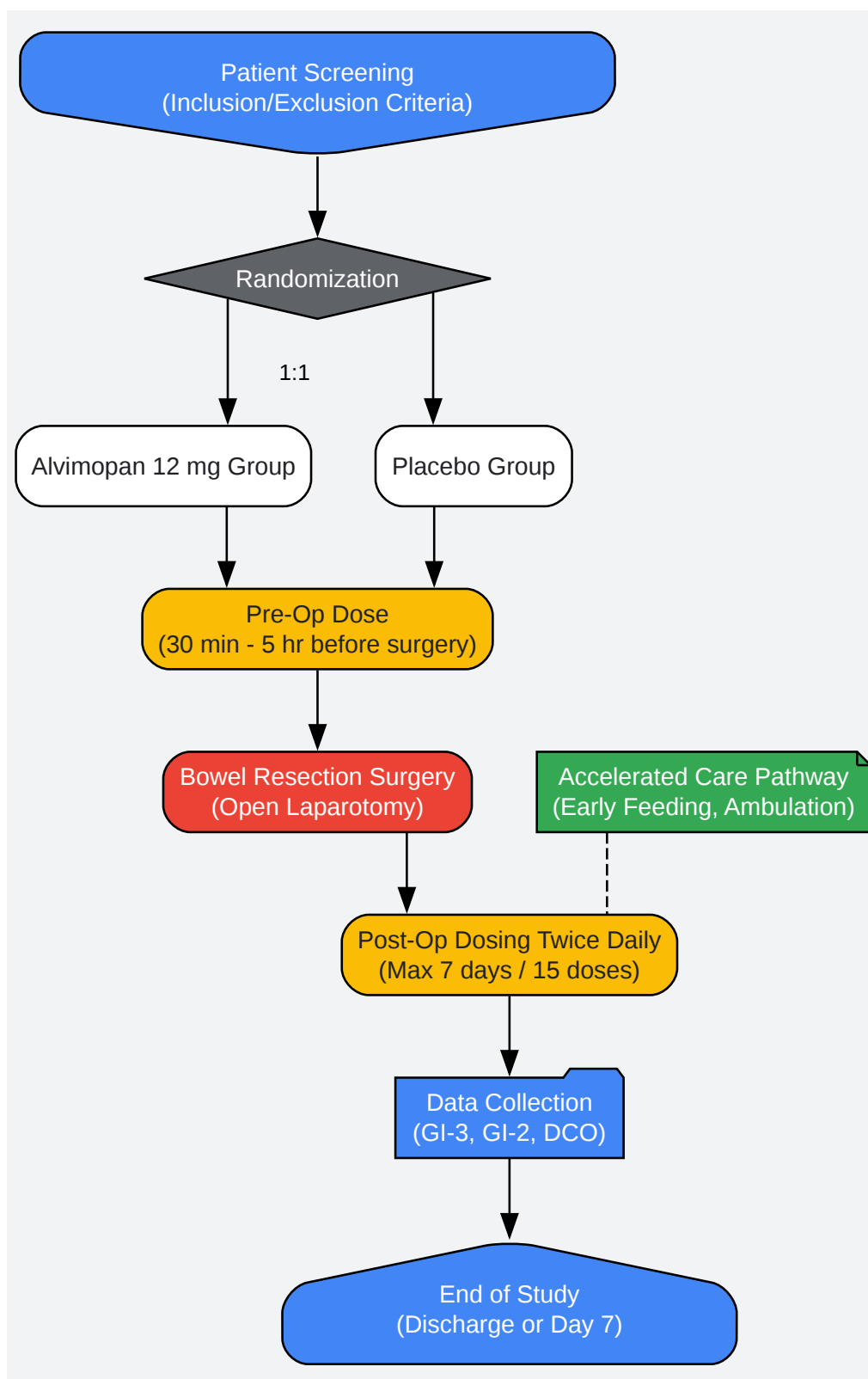
**Alvimopan** is a peripherally acting mu-opioid receptor (PAM-OR) antagonist approved by the FDA to accelerate the recovery of gastrointestinal (GI) function following partial large or small bowel resection with primary anastomosis.[1][2] Postoperative ileus (POI) is a transient cessation of coordinated bowel motility that commonly occurs after such surgeries, leading to patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][3] **Alvimopan** was designed to mitigate the peripheral GI-related side effects of opioids, such as constipation and delayed motility, without compromising their central analgesic effects, as it does not cross the blood-brain barrier.[4]

### Mechanism of Action

Opioid analgesics, a standard for postoperative pain management, bind to mu-opioid receptors in the central nervous system (CNS) to provide pain relief. However, they also bind to mu-opioid receptors in the gastrointestinal tract, leading to decreased motility and secretions, which contributes significantly to POI. **Alvimopan** acts by competitively binding to these peripheral mu-opioid receptors in the gut. This selective antagonism blocks the inhibitory effects of both endogenous opioids (released in response to surgical stress) and exogenous opioid analgesics on the gut, thereby promoting the return of normal bowel function. Its large

molecular size, zwitterionic form, and high polarity limit its passage into the CNS, preserving centrally mediated analgesia.





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